molecular formula C7H6FIO B1330114 2-Fluoro-4-iodo-1-methoxybenzene CAS No. 3824-21-3

2-Fluoro-4-iodo-1-methoxybenzene

Cat. No. B1330114
CAS RN: 3824-21-3
M. Wt: 252.02 g/mol
InChI Key: YZAKENGNADHGSS-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-1-methoxybenzene is a chemical compound with the molecular formula C7H6FIO . It is used in various scientific and industrial research .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-iodo-1-methoxybenzene is 1S/C7H6FIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 . The molecular weight of the compound is 252.02 g/mol .


Physical And Chemical Properties Analysis

2-Fluoro-4-iodo-1-methoxybenzene has a molecular weight of 252.02 g/mol . It has a topological polar surface area of 9.2 Ų and a complexity of 110 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

  • Organic Synthesis

    • 2-Fluoro-4-iodo-1-methoxybenzene is a type of aromatic halide, which are often used in organic synthesis . The specific applications can vary widely depending on the context of the research .
  • Photovoltaic Properties

    • In a study, strong electron-withdrawing fluorine (F) and cyano (CN) substituents are selectively incorporated into the quinoxaline unit of two-dimensional (2D) D–A‐type polymers to investigate their effects on the photovoltaic properties of the polymers . The maximum power conversion efficiency of one of the polymers was found to be 7.48% .
  • Biochemical Reagent

    • 2-Bromo-4-fluoro-1-methoxybenzene, a compound similar to 2-Fluoro-4-iodo-1-methoxybenzene, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Pharmaceutical Research

    • This compound could potentially be used in pharmaceutical research. The presence of both a fluorine and an iodine atom could make this compound useful in the synthesis of various pharmaceuticals .
  • Material Science

    • In material science, this compound could be used in the synthesis of new materials. The presence of both a fluorine and an iodine atom could allow for interesting interactions with other compounds, potentially leading to the creation of new materials with unique properties .
  • Chemical Research

    • This compound could be used in chemical research, particularly in studies investigating the properties and reactivities of halogenated aromatic compounds .

properties

IUPAC Name

2-fluoro-4-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAKENGNADHGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278850
Record name 2-Fluoro-4-iodo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodo-1-methoxybenzene

CAS RN

3824-21-3
Record name 3824-21-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoro-4-iodo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Schütz, A Hodzic, M Hamed, AS Abdelsamie… - European Journal of …, 2021 - Elsevier
A short and divergent route towards new derivatives of 2-(trifluoromethyl)pyridines as potent inverse agonists of the bacterial target PqsR against Pseudomonas aeruginosa (PA) …
Number of citations: 6 www.sciencedirect.com
CP Frias - 2018 - stax.strath.ac.uk
Boronic acids and derivatives are one of the most useful classes of compounds in organic synthesis. Methodologies involving diboron systems have emerged recently as a rapid and …
Number of citations: 0 stax.strath.ac.uk

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